molecular formula C11H14O2 B14127224 (S)-2-((Benzyloxy)methyl)oxetane

(S)-2-((Benzyloxy)methyl)oxetane

Cat. No.: B14127224
M. Wt: 178.23 g/mol
InChI Key: LMLDXXXZBRCPIP-NSHDSACASA-N
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Description

(S)-2-((Benzyloxy)methyl)oxetane is a chiral oxetane derivative that has garnered interest in various fields of chemistry and medicinal research. Oxetanes are four-membered cyclic ethers known for their unique ring strain and reactivity, making them valuable intermediates in organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Benzyloxy)methyl)oxetane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable benzyloxy precursor.

    Cyclization: The key step involves the cyclization of the precursor to form the oxetane ring.

    Chirality Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Benzyloxy)methyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted oxetanes, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-2-((Benzyloxy)methyl)oxetane involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2S)-2-(phenylmethoxymethyl)oxetane

InChI

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-11/h1-5,11H,6-9H2/t11-/m0/s1

InChI Key

LMLDXXXZBRCPIP-NSHDSACASA-N

Isomeric SMILES

C1CO[C@@H]1COCC2=CC=CC=C2

Canonical SMILES

C1COC1COCC2=CC=CC=C2

Origin of Product

United States

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